molecular formula C17H14FNO5S B2926514 1-(4-Flourobenzenesulfonyl)-3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 866152-08-1

1-(4-Flourobenzenesulfonyl)-3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2926514
CAS No.: 866152-08-1
M. Wt: 363.36
InChI Key: OHTXRHIQQWMTOM-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorobenzenesulfonyl)-3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a substituted oxindole derivative characterized by three key structural features:

  • Position 3: A 1',3'-dioxolynyl (dioxolane) moiety, a cyclic ether known for enhancing metabolic stability and modulating solubility.
  • Position 5: A methyl group, which may influence steric interactions and pharmacokinetic parameters.

This compound belongs to a broader class of oxindoles, which are widely studied for their diverse pharmacological activities, including antiviral, neuroleptic, and anticancer effects .

Properties

IUPAC Name

1'-(4-fluorophenyl)sulfonyl-5'-methylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO5S/c1-11-2-7-15-14(10-11)17(23-8-9-24-17)16(20)19(15)25(21,22)13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTXRHIQQWMTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23OCCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Flourobenzenesulfonyl)-3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the fluorobenzenesulfonyl group through a sulfonylation reaction. The dioxolane ring can be introduced via a cyclization reaction, and the methyl group can be added through alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Flourobenzenesulfonyl)-3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Flourobenzenesulfonyl)-3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Position 1 Substituents

The 4-fluorobenzenesulfonyl group distinguishes this compound from analogues with alternative substituents:

  • 1-(2,6-Dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one (CAS 478043-08-2): Features a dichlorobenzyl group at position 1, which may enhance lipophilicity but reduce metabolic stability compared to the sulfonyl group .
  • 5-(4-Fluorophenyl)-3,3-dimethyl-indolin-2-one : Substituted with a fluorophenyl group at position 5 but lacks sulfonation, resulting in reduced electron-withdrawing effects .

Key Insight : Sulfonyl groups (as in the target compound) improve binding affinity to sulfonamide-sensitive targets, such as carbonic anhydrases, compared to halogenated or alkylated derivatives .

Position 3 Substituents

The dioxolynyl group at position 3 contrasts with other substituents:

  • 3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one : A hydroxyl group at position 3 increases hydrogen-bonding capacity but may compromise metabolic stability .
  • 1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Incorporates a dimethylaminopropyl chain, enhancing basicity and solubility but introducing steric bulk .

Key Insight : The dioxolynyl group balances stability and polarity, making it advantageous for central nervous system (CNS) drug design due to improved blood-brain barrier penetration .

Position 5 Substituents

The methyl group at position 5 is conserved in some analogues:

  • 5-Methyl-3-(4-mesyloxybutyl)-1,3-dihydro-2H-indol-2-one : Shares the 5-methyl group but includes a mesyloxybutyl chain at position 3, which may enhance water solubility .
  • 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one : Combines a benzodioxole-derived substituent with a 5-methyl group, highlighting the versatility of methyl-substituted oxindoles in drug discovery .

Key Insight : The 5-methyl group minimally impacts steric hindrance, allowing flexibility in modifying other positions for target-specific optimization.

Comparative Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Pharmacological Activity Reference
Target Compound 402.4 2.8 Antiviral (hypothesized)
1-(2,6-Dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-... 425.3 3.5 Neuroleptic
5-(4-Fluorophenyl)-3,3-dimethyl-indolin-2-one 271.3 3.1 Not reported
3-(4-Ethylbenzylidene)-1,3-dihydro-2H-indol-2-one 265.3 3.7 Anticancer

Notes:

  • The target compound’s sulfonyl group contributes to a higher molecular weight but moderate LogP, suggesting balanced solubility and permeability.
  • Neuroleptic analogues (e.g., ) exhibit higher LogP values, aligning with CNS-targeted drug profiles.

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